REACTION_CXSMILES
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[Cl:1][C:2]1[CH:12]=[C:11]([Cl:13])[CH:10]=[CH:9][C:3]=1[O:4][CH2:5][CH2:6][CH2:7]Br.[CH2:14]([NH2:17])[C:15]#[CH:16]>CC#N.O>[Cl:1][C:2]1[CH:12]=[C:11]([Cl:13])[CH:10]=[CH:9][C:3]=1[O:4][CH2:5][CH2:6][CH2:7][NH:17][CH2:14][C:15]#[CH:16]
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Name
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|
Quantity
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2.3 mL
|
Type
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reactant
|
Smiles
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ClC1=C(OCCCBr)C=CC(=C1)Cl
|
Name
|
|
Quantity
|
1.6 mL
|
Type
|
reactant
|
Smiles
|
C(C#C)N
|
Name
|
|
Quantity
|
30 mL
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Type
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solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
3 mL
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Type
|
solvent
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Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
ClC1=C(OCCCNCC#C)C=CC(=C1)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |